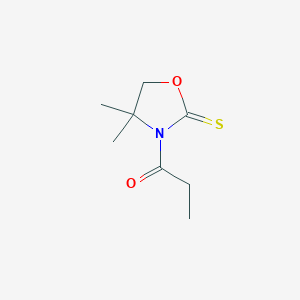![molecular formula C8H7NO4S B186815 2-[(Carboxymethyl)sulfanyl]nicotinic acid CAS No. 325704-15-2](/img/structure/B186815.png)
2-[(Carboxymethyl)sulfanyl]nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Carboxymethyl)sulfanyl]nicotinic acid, also known as CMNA, is a compound used for proteomics research . It has a molecular formula of C8H7NO4S and a molecular weight of 213.21 g/mol .
Molecular Structure Analysis
The molecular structure of 2-[(Carboxymethyl)sulfanyl]nicotinic acid is represented by the formula C8H7NO4S . The average mass is 213.210 Da and the monoisotopic mass is 213.009583 Da .Applications De Recherche Scientifique
Nicotinamide Derivatives
- Scientific Field : Structural Chemistry .
- Application Summary : Nicotinamide derivatives have been synthesized and characterized for a variety of biological applications . These compounds are investigated computationally and experimentally .
- Methods of Application : The compounds are synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS). Then, these compounds are optimized at B3LYP/6–31 + G(d,p) level in water with the C-PCM solvent method .
- Results or Outcomes : The antibacterial and antibiofilm properties of these compounds were investigated. As a result, one of the derivatives, ND4, was found as the best inhibitor candidate against Enterococcus faecalis .
Carboxymethyl Cellulose-Based Materials
- Scientific Field : Electrochemistry .
- Application Summary : Carboxymethyl cellulose (CMC) has become an overarching material in electrochemical devices due to its amphiphilic nature with multi-carbon functional groups .
- Methods of Application : CMC is modified into conducting materials by blending it with other biopolymers, synthetic polymers, salts, acids, and others .
- Results or Outcomes : These properties of CMC have made it possible to utilize this bio-sourced polymer in several applications as a conducting electrolyte, binder in electrodes, detector, sensor, and active material in fuel cells, actuators, and triboelectric nanogenerators (TENG) .
Propriétés
IUPAC Name |
2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c10-6(11)4-14-7-5(8(12)13)2-1-3-9-7/h1-3H,4H2,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYLTYOUJNZLKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352976 |
Source


|
| Record name | 2-[(carboxymethyl)sulfanyl]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Carboxymethyl)sulfanyl]nicotinic acid | |
CAS RN |
325704-15-2 |
Source


|
| Record name | 2-[(carboxymethyl)sulfanyl]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)






![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)

![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)